molecular formula C8H15NO2 B1308332 Methyl 1-aminocyclohexane-1-carboxylate CAS No. 4507-57-7

Methyl 1-aminocyclohexane-1-carboxylate

Cat. No.: B1308332
CAS No.: 4507-57-7
M. Wt: 157.21 g/mol
InChI Key: KRDTUMQGDPZWMF-UHFFFAOYSA-N
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Description

Methyl 1-aminocyclohexane-1-carboxylate is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Methyl 1-aminocyclohexane-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme 1-aminocyclopropane-1-carboxylate synthase, which catalyzes the conversion of S-adenosylmethionine to 1-aminocyclopropane-1-carboxylate, a precursor in the ethylene biosynthesis pathway . Additionally, this compound can act as a substrate for amino acid transporters, facilitating its uptake into cells .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain signaling pathways involved in cell growth and differentiation . Furthermore, this compound has been observed to alter gene expression patterns, leading to changes in the production of specific proteins . These effects on cellular metabolism can impact overall cell function and viability.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and proteins, influencing their activity. For example, it has been found to inhibit the activity of certain enzymes involved in amino acid metabolism . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins . These interactions at the molecular level contribute to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation . Long-term effects on cellular function have also been observed, with some studies reporting changes in cell viability and metabolic activity over extended periods of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have minimal impact on overall health and cellular function . At higher doses, toxic effects have been observed, including alterations in liver and kidney function . Threshold effects have also been reported, with certain dosages leading to significant changes in metabolic activity and gene expression . These findings highlight the importance of careful dosage consideration in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized through the transsulfuration pathway, leading to the synthesis of cysteine . Additionally, it can participate in the methionine cycle, contributing to the production of S-adenosylmethionine, a key methyl donor in cellular methylation reactions . These metabolic pathways are essential for maintaining cellular homeostasis and regulating various biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. One of the key transporters involved is the L-type amino acid transporter 1 (LAT1), which facilitates the uptake of this compound into cells . Once inside the cell, it can be distributed to various cellular compartments, including the cytoplasm and mitochondria . This distribution is crucial for its biochemical activity and overall cellular effects.

Subcellular Localization

This compound is localized in specific subcellular compartments, which can influence its activity and function. Studies have shown that it is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be transported to the mitochondria, where it may play a role in regulating mitochondrial function and energy metabolism . The subcellular localization of this compound is an important factor in understanding its overall biochemical effects.

Properties

IUPAC Name

methyl 1-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-7(10)8(9)5-3-2-4-6-8/h2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDTUMQGDPZWMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398763
Record name Methyl 1-aminocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4507-57-7
Record name Methyl 1-aminocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-aminocyclohexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1-aminocyclohexanecarboxylic acid (600 mg) in tetrahydrofuran-methanol was added dropwise trimethylsilyl diazomethane (4.2 mL) under ice-cooling and stirring, and the mixture was stirred overnight. The reaction mixture was concentrated in vacuo, and to the residue were added successively diethylether-hexane (1/1) and a solution of 4N hydrochloric acid in ethyl acetate (1.05 mL). The precipitates were collected by filtration and dried to give methyl 1-amino-cyclohexanecarboxylate (423 mg, yield: 52%) as a white powder.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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